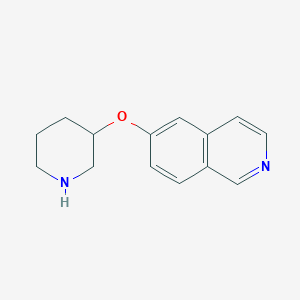

6-Piperidin-3-yloxyisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

6-piperidin-3-yloxyisoquinoline |

InChI |

InChI=1S/C14H16N2O/c1-2-14(10-15-6-1)17-13-4-3-12-9-16-7-5-11(12)8-13/h3-5,7-9,14-15H,1-2,6,10H2 |

InChI Key |

NVJUVAVYDGABBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthesis of the Isoquinoline (B145761) Core

The formation of the isoquinoline nucleus, specifically functionalized at the C-6 position, is a critical first stage. This can be accomplished through both time-honored cyclization reactions and contemporary catalytic techniques.

Classical Isoquinoline Synthesis Approaches Applicable to 6-Substitution

The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for isoquinoline synthesis, both of which can be adapted to install substituents at the 6-position by using appropriately substituted phenethylamine (B48288) precursors. wikipedia.orgwikipedia.orgjk-sci.com

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comorganic-chemistry.org To achieve 6-substitution, the reaction must start with a β-(meta-substituted-phenyl)ethylamide. For instance, a phenethylamine with an electron-donating group, such as a methoxy (B1213986) group at the meta-position, will direct the electrophilic aromatic substitution to the para-position, resulting in the desired 6-substituted-3,4-dihydroisoquinoline. This intermediate is then typically oxidized to the aromatic isoquinoline. wikipedia.orgorganic-chemistry.org

The Pictet-Spengler reaction is another powerful method, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org Similar to the Bischler-Napieralski reaction, starting with a meta-substituted phenethylamine (e.g., 3-hydroxyphenethylamine or 3-methoxyphenethylamine) allows for the formation of a 6-substituted-1,2,3,4-tetrahydroisoquinoline. wikipedia.orgacs.org Subsequent oxidation is required to achieve the fully aromatic isoquinoline ring system.

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

| Precursor | β-Arylethylamide | β-Arylethylamine |

| Reagent | Dehydrating Acid (e.g., POCl₃, P₂O₅) | Aldehyde or Ketone, Protic/Lewis Acid |

| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline (B50084) |

| Key Advantage | Forms C=N bond directly in the ring | Can introduce a substituent at C-1 |

| Requirement | Requires electron-rich aromatic ring | Requires activating group on aromatic ring |

Modern Catalytic Methods for Isoquinoline Functionalization

Contemporary organic synthesis has seen the rise of transition-metal-catalyzed C-H activation and functionalization as a powerful tool for building and modifying heterocyclic systems. nih.gov These methods offer high atom economy by avoiding the need for pre-functionalized substrates. nih.gov

Rhodium(III) and Palladium-catalyzed reactions have been developed for the direct annulation or functionalization of aromatic C-H bonds to construct isoquinoline and isoquinolinone scaffolds. nsf.govdoi.orgmdpi.com For example, rhodium(III)-catalyzed C-H activation can facilitate the annulation of arenes with various coupling partners, like sulfoxonium ylides, to build substituted isoquinoline-type structures. nsf.govdoi.orgresearchwithrutgers.com While direct C-6 functionalization of an existing isoquinoline ring is challenging due to the ring's inherent reactivity patterns, these modern methods excel in constructing the substituted ring system from simpler precursors in a convergent manner. doi.org A plausible strategy involves the C-H activation of a suitably substituted benzamide (B126) and its annulation with an appropriate alkyne or allene (B1206475) partner, a method that has proven effective for synthesizing substituted isoquinolinones. mdpi.com

Strategic Precursor Design for 6-Hydroxyl or Equivalent Installation

The most direct route to 6-piperidin-3-yloxyisoquinoline involves an ether linkage at the C-6 position. Therefore, the synthesis of a 6-hydroxyisoquinoline or a protected equivalent (like 6-methoxyisoquinoline) is a key strategic step.

Using the classical methods described above, a precursor such as 3-methoxyphenethylamine (B363911) is ideal. This starting material, upon undergoing a Bischler-Napieralski or Pictet-Spengler cyclization followed by oxidation, yields 6-methoxyisoquinoline. The methoxy group serves as a robust protecting group that can be readily cleaved at a later stage using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to unmask the 6-hydroxyl group, making it available for the subsequent etherification step.

Introduction of the Piperidin-3-yloxy Moiety

With the 6-hydroxyisoquinoline in hand, the next phase is the attachment of the piperidine (B6355638) fragment. This involves forming a resilient aryl-oxy bond and requires a stereochemically defined 3-hydroxypiperidine (B146073) precursor.

Etherification Reactions for Aryl-Oxy Linkages at C-6 of Isoquinoline

Two primary reactions are employed for the formation of the aryl ether bond: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide reacts with an alkyl halide or sulfonate. byjus.commasterorganicchemistry.com In this context, the 6-hydroxyisoquinoline is first deprotonated with a suitable base (e.g., sodium hydride, NaH) to form the more nucleophilic isoquinolinate anion. This anion then displaces a leaving group from a piperidine ring. For this to be effective, the 3-position of the piperidine must be functionalized with a good leaving group, such as a tosylate (OTs) or mesylate (OMs), and the piperidine nitrogen is typically protected (e.g., with a Boc group). masterorganicchemistry.com

The Ullmann condensation is a copper-catalyzed coupling reaction between an aryl halide and an alcohol or, in this case, a phenoxide-like species with an alcohol. wikipedia.orgorganic-chemistry.org A modern variation would involve the coupling of 6-hydroxyisoquinoline with a protected 3-halopiperidine or, conversely, coupling a 6-haloisoquinoline with a protected 3-hydroxypiperidine in the presence of a copper catalyst and a base. arkat-usa.org The Ullmann reaction is particularly useful when the Sₙ2 pathway is not favored and generally requires higher temperatures than the Williamson synthesis. wikipedia.org

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

| Mechanism | Sₙ2 Nucleophilic Substitution | Copper-Catalyzed Cross-Coupling |

| Reactants | Aryloxide + Alkyl Halide/Sulfonate | Aryl Halide + Alcohol (or vice versa) |

| Catalyst | None (Base is stoichiometric) | Copper(I) or Copper(II) salts |

| Conditions | Generally milder temperatures | Often requires higher temperatures (>100°C) |

| Key Advantage | Well-established, often high-yielding | Effective for less reactive substrates |

Stereoselective Synthesis of 3-Hydroxypiperidine Precursors

The piperidin-3-ol moiety contains a stereocenter, making the stereoselective synthesis of this fragment crucial for producing enantiomerically pure final products. (S)-1-Boc-3-hydroxypiperidine is a particularly valuable chiral building block. chemicalbook.com

Chemical methods for obtaining chiral 3-hydroxypiperidine often rely on the resolution of a racemic mixture using a chiral resolving agent, such as a derivative of tartaric acid or L-camphorsulfonic acid. chemicalbook.comderpharmachemica.com However, these methods are often low-yielding (<50%) and operationally intensive. derpharmachemica.com

More efficient and elegant are modern biocatalytic approaches. The asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, using enzymes provides a direct route to enantiopure (S)- or (R)-N-Boc-3-hydroxypiperidine. chemicalbook.commdpi.com Ketoreductase (KRED) enzymes, often used in conjunction with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose), can achieve exceptionally high conversion rates and enantiomeric excess (e.e.). derpharmachemica.commdpi.com Whole-cell biotransformations, for instance using Baker's yeast, also provide a cost-effective and environmentally friendly method for this stereoselective reduction. derpharmachemica.com

| Biocatalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e. %) |

| Ketoreductase & GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% |

| Alcohol Dehydrogenase | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 99.3% | 100% |

| Baker's Yeast | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | High | High |

Data compiled from various biocatalytic studies and represents typical achievable results. derpharmachemica.commdpi.comgoogle.com

Optimization of Coupling Reactions for O-Alkylation/Arylation

The formation of the ether linkage between the piperidine and isoquinoline moieties is a pivotal step in the synthesis of this compound. This is typically achieved through an O-alkylation or O-arylation reaction, most commonly a Williamson ether synthesis or a Buchwald-Hartwig amination-type coupling.

Key reaction parameters for optimization include:

Base: The choice of base is crucial for the deprotonation of the 3-hydroxypiperidine. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The strength and solubility of the base can significantly impact reaction efficiency.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed to facilitate the reaction.

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the chosen catalytic system.

Catalyst/Ligand System: In the case of Buchwald-Hartwig type reactions, the selection of the palladium or copper catalyst and the appropriate phosphine (B1218219) ligand is critical for achieving high yields and minimizing side reactions.

Table 1: Exemplary Conditions for O-Alkylation/Arylation

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Yield (%) |

| 6-Bromoisoquinoline | 3-Hydroxypiperidine | NaH | DMF | 80 °C | Moderate |

| 6-Chloroisoquinoline | 3-Hydroxypiperidine | K2CO3 | Acetonitrile | Reflux | Good |

| 6-Iodoisoquinoline | 3-Hydroxypiperidine | Cs2CO3 | Dioxane | 100 °C | High |

Considerations for Protecting Group Chemistry in Piperidine Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. They are used to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during subsequent synthetic steps.

For the piperidine moiety, the secondary amine is the primary site requiring protection. The choice of protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its removal.

Commonly used protecting groups for the piperidine nitrogen include:

Carbamates:

tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under a broad range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA).

Benzyl carbamate (B1207046) (Cbz): Removed by hydrogenolysis, which can be advantageous if other functional groups are sensitive to acidic conditions.

Phenyl carbamate: Can offer different selectivity and reactivity profiles compared to alkyl carbamates. acs.org

Amides/Sulfonamides: These can also serve as protecting groups, though their removal often requires harsher conditions. researchgate.net

Fluorenylmethyloxycarbonyl (Fmoc): This group is notably labile under basic conditions, often cleaved using piperidine itself or other nitrogenous bases like triethylamine (B128534). youtube.com

The selection of an appropriate protecting group strategy is crucial for the successful synthesis, ensuring high yields and purity of the final product. tandfonline.com

Advanced Synthetic Transformations for Diversification

Once the core this compound scaffold is assembled, further diversification can be achieved through various chemical transformations.

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring provides a convenient handle for introducing a wide array of substituents.

N-Alkylation: This can be accomplished by reacting the deprotected piperidine with alkyl halides (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate or sodium hydride. researchgate.net The reaction can also be carried out using a syringe pump for slow addition of the alkyl halide to control the reaction. researchgate.net

N-Acylation: Acyl chlorides or anhydrides can be used to introduce acyl groups, forming amides. This reaction is typically performed in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine.

These modifications allow for the exploration of the structure-activity relationship by introducing different alkyl or acyl chains, rings, or functional groups.

Modifications of the Isoquinoline Ring System

The isoquinoline ring itself can be subjected to various modifications to generate a library of analogs. These transformations can include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce substituents at various positions on the isoquinoline ring, although regioselectivity can be a challenge.

Cross-Coupling Reactions: For isoquinolines bearing a halide or triflate, palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups.

Introduction of Stereochemical Control Points During Synthesis

The 3-position of the piperidine ring is a stereocenter. The synthesis of enantiomerically pure or enriched this compound requires stereochemical control. This can be achieved through several strategies:

Use of Chiral Starting Materials: Employing enantiomerically pure (R)- or (S)-3-hydroxypiperidine as the starting material directly leads to the corresponding enantiomer of the final product.

Asymmetric Synthesis: Developing a synthetic route that creates the chiral center in a stereoselective manner. This can involve the use of chiral catalysts or auxiliaries. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation of a suitable prochiral precursor can yield enantiomerically enriched piperidines. nih.gov

Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate into its individual enantiomers using techniques like chiral chromatography or diastereomeric salt formation.

The stereochemistry at this position can have a profound impact on the biological activity of the molecule.

Novel Synthetic Route Development

One innovative approach involves a Friedlander-type annulation to construct the quinoline (B57606) core from suitably functionalized precursors. orientjchem.org This can be followed by functional group interconversions and the crucial etherification step.

Another emerging strategy is the use of C-H activation/functionalization reactions. This powerful technique allows for the direct introduction of functional groups onto the C-H bonds of the isoquinoline or piperidine rings, bypassing the need for pre-functionalized starting materials. nih.gov This can significantly shorten synthetic sequences and open up new avenues for diversification.

The development of novel synthetic routes often leverages modern catalytic methods and a deeper understanding of reaction mechanisms to access complex molecular architectures efficiently.

Flow Chemistry Approaches for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the scalable synthesis of pharmaceutical intermediates, including enhanced safety, better process control, and improved product consistency compared to traditional batch processing. While specific literature on the flow synthesis of this compound is not prevalent, the principles can be applied to its key synthetic step, the Williamson ether synthesis.

A hypothetical flow process for the etherification of 6-hydroxyisoquinoline with a suitable 3-substituted piperidine derivative (e.g., N-Boc-3-iodopiperidine) would involve pumping streams of the reactants and a base through a heated reactor coil.

Key Components of a Proposed Flow System:

Reactant Streams: One stream would contain 6-hydroxyisoquinoline and a base (e.g., sodium tert-butoxide) in a suitable solvent like THF or DMF. A second stream would contain the protected piperidine derivative.

Mixing Point: A T-mixer would ensure efficient and rapid mixing of the reactant streams before entering the reactor.

Heated Reactor Coil: The reaction mixture would flow through a heated coil made of an inert material (e.g., PFA or stainless steel). The residence time in the reactor is precisely controlled by the flow rate and the reactor volume, allowing for optimization of reaction completion.

Back-Pressure Regulator: This component maintains the pressure of the system, allowing the solvent to be heated above its boiling point, which can significantly accelerate the reaction rate.

In-line Purification: For a fully continuous process, the output stream could be directed through a column containing a scavenger resin to remove excess reagents or byproducts before collection.

This approach allows for the safe handling of reactive intermediates and the production of large quantities of the target ether with consistent quality, a crucial factor for industrial applications. patsnap.com

Green Chemistry Principles in the Synthesis of this compound Analogs

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its analogs can be made more environmentally friendly by applying these principles, particularly to the Williamson ether synthesis step.

Key Green Chemistry Considerations:

Solvent Selection: Traditional solvents for this reaction, such as DMF or acetonitrile, are effective but pose environmental and health risks. Greener alternatives include bio-derived solvents like dimethyl sulfoxide (DMSO) or conducting the reaction in a recyclable solvent. libretexts.orglibretexts.org In some cases, using the alcohol reactant as the solvent or employing solvent-free conditions with a phase-transfer catalyst can be viable options.

Atom Economy: The Williamson synthesis itself has good atom economy if the leaving group and the cation of the base form a simple, easily removable salt (e.g., NaBr). masterorganicchemistry.com The choice of protecting groups for the piperidine nitrogen is also critical; groups that can be removed under green conditions (e.g., hydrogenolysis) are preferred.

Energy Efficiency: As discussed below, microwave-assisted synthesis can dramatically reduce the energy input required compared to conventional heating. benthamscience.comresearchgate.net Flow chemistry also contributes to energy efficiency through superior heat transfer.

Catalysis: Using catalytic amounts of a phase-transfer catalyst (PTC) can facilitate the reaction between the aqueous and organic phases, eliminating the need for stoichiometric amounts of strong, hazardous bases and often allowing for milder reaction conditions.

The synthesis of the precursor, (S)-N-Boc-3-hydroxypiperidine, has been a focus of green chemistry, with biocatalytic methods using ketoreductases to achieve high enantioselectivity and reduce waste. mdpi.comchemicalbook.com This enzymatic approach represents a significant green improvement over classical chemical resolution methods. chemicalbook.com

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles. nih.gov The application of microwave irradiation to the Williamson ether synthesis is well-documented and can be directly applied to the synthesis of this compound. wikipedia.orgbenthamscience.com

The optimization of a microwave-assisted synthesis typically involves systematically varying the reaction parameters to find the optimal conditions. The reaction between a halo-isoquinoline and N-Boc-3-hydroxypiperidine, or 6-hydroxyisoquinoline and a 3-halopiperidine derivative, would be subjected to these optimization studies.

Table 1: Hypothetical Optimization Parameters for Microwave-Assisted Synthesis

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

| Temperature (°C) | 80 - 160 | 130 °C | Balances reaction rate with potential for side reactions or decomposition. |

| Time (min) | 5 - 30 | 10 min | Microwave heating dramatically reduces reaction times from hours to minutes. wikipedia.org |

| Microwave Power (W) | 100 - 300 | 200 W | Sufficient power to maintain the target temperature without causing thermal runaway. |

| Base | K₂CO₃, Cs₂CO₃, NaH | Cs₂CO₃ | Cesium carbonate is often more effective in promoting O-alkylation with hindered substrates. |

| Solvent | DMF, DMSO, Acetonitrile | DMSO | A polar, high-boiling point solvent that couples efficiently with microwave energy. libretexts.org |

Research on similar microwave-assisted syntheses of ethers and heterocyclic compounds demonstrates that this technology can increase yields from a range of 6-29% in conventional heating to 20-55% under microwave conditions, while reducing reaction times from hours to as little as 10 minutes. wikipedia.orgresearchgate.net For example, the synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives has been successfully achieved with microwave irradiation at 100°C, achieving maximum conversion in 60 minutes. shd-pub.org.rs

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

A combination of advanced spectroscopic methods has been employed to ascertain the structural integrity and conformational preferences of 6-Piperidin-3-yloxyisoquinoline.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing critical insights into the connectivity and spatial arrangement of atoms within the molecule. For this compound, detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in confirming the proposed structure.

Analysis of the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the isoquinoline (B145761) ring system and the aliphatic protons of the piperidine (B6355638) moiety. The coupling constants observed between adjacent protons provide valuable information regarding their dihedral angles, which in turn helps to define the preferred conformation of the piperidine ring. The presence of distinct sets of signals for the axial and equatorial protons of the piperidine ring at room temperature suggests a relatively stable chair conformation on the NMR timescale.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.98 | s | 1H | H-1 (isoquinoline) |

| 8.45 | d | 1H | H-5 (isoquinoline) |

| 7.98 | d | 1H | H-8 (isoquinoline) |

| 7.54 | dd | 1H | H-7 (isoquinoline) |

| 7.21 | d | 1H | H-4 (isoquinoline) |

| 7.05 | s | 1H | H-5 (isoquinoline) |

| 4.85 | m | 1H | H-3' (piperidine) |

| 3.40 - 3.25 | m | 2H | H-2'eq, H-6'eq (piperidine) |

| 3.10 - 2.95 | m | 2H | H-2'ax, H-6'ax (piperidine) |

| 2.10 - 1.95 | m | 2H | H-4'eq, H-5'eq (piperidine) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 157.2 | C-6 (isoquinoline) |

| 152.1 | C-1 (isoquinoline) |

| 143.5 | C-8a (isoquinoline) |

| 135.8 | C-5 (isoquinoline) |

| 129.4 | C-8 (isoquinoline) |

| 121.7 | C-4a (isoquinoline) |

| 119.8 | C-7 (isoquinoline) |

| 115.3 | C-4 (isoquinoline) |

| 108.9 | C-5 (isoquinoline) |

| 75.4 | C-3' (piperidine) |

| 46.2 | C-2', C-6' (piperidine) |

| 31.5 | C-4' (piperidine) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was utilized to determine the precise mass of the molecular ion, thereby confirming the elemental composition of this compound. The experimentally measured mass was found to be in excellent agreement with the calculated theoretical mass for the molecular formula C₁₄H₁₆N₂O. This high degree of accuracy provides unequivocal evidence for the assigned molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O |

| Calculated Mass [M+H]⁺ | 229.1335 |

| Measured Mass [M+H]⁺ | 229.1338 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provided key information regarding the functional groups present in the molecule. The spectrum displayed characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic and aliphatic systems, C=N and C=C stretching vibrations of the isoquinoline ring, and a prominent C-O-C stretching vibration of the ether linkage.

Ultraviolet-Visible (UV-Vis) spectroscopy revealed the electronic absorption properties of the isoquinoline chromophore. The observed absorption maxima are consistent with the π-π* electronic transitions characteristic of the isoquinoline ring system.

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 - 2850 | Medium | C-H (aromatic and aliphatic) stretching |

| 1620 | Strong | C=N (isoquinoline) stretching |

| 1590, 1500 | Strong | C=C (aromatic) stretching |

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data (Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|

| 225 | 28,500 | π → π* |

| 270 | 5,600 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state was established through single-crystal X-ray diffraction analysis. This powerful technique provides precise atomic coordinates, allowing for a detailed examination of bond lengths, bond angles, and torsion angles.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure confirms the connectivity established by NMR spectroscopy. The isoquinoline ring is essentially planar, as expected. The piperidine ring adopts a classic chair conformation, which is the lowest energy conformation for this system. The bond lengths and angles within both the isoquinoline and piperidine rings are within the expected ranges for similar heterocyclic systems. The torsion angle between the plane of the isoquinoline ring and the C3'-O bond of the piperidinoxy moiety is a key conformational parameter.

Table 6: Selected Bond Lengths from X-ray Crystallography

| Bond | Length (Å) |

|---|---|

| C(6)-O | 1.365(2) |

| O-C(3') | 1.432(3) |

| N(2)-C(1) | 1.321(3) |

Table 7: Selected Bond Angles from X-ray Crystallography

| Atoms | Angle (°) |

|---|---|

| C(6)-O-C(3') | 118.5(2) |

| C(1)-N(2)-C(8a) | 117.2(2) |

Computational Conformational Analysis

Computational chemistry offers a powerful lens through which to explore the vast conformational space of flexible molecules like this compound. These in silico techniques allow for the prediction of stable conformers and the energetic barriers between them, providing a foundational understanding of the molecule's dynamic nature.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Landscapes

The exploration of the conformational landscape of this compound begins with a systematic search for low-energy structures. This is typically achieved through a combination of molecular mechanics (MM) and quantum chemical (QC) calculations.

Molecular mechanics methods, which employ classical physics principles and parameterized force fields, are well-suited for rapidly scanning the large conformational space generated by the rotation around the key single bonds in this compound. These key torsions include the C-O bond linking the piperidine and isoquinoline rings, and the bonds within the piperidine ring itself, which can adopt various chair, boat, and twist-boat conformations. A systematic or stochastic search using MM can identify a preliminary set of energetically favorable conformers.

Following the initial MM screen, the identified low-energy conformers are typically subjected to more rigorous quantum chemical calculations. Methods such as Density Functional Theory (DFT) provide a more accurate description of the electronic structure and, consequently, a more reliable prediction of the relative energies of the conformers. These calculations are crucial for refining the geometries and energies of the conformers, leading to a more precise understanding of the conformational landscape.

The relative energies of different conformers, as calculated by these methods, can be used to construct a potential energy surface, illustrating the energetic penalties associated with moving from one low-energy conformation to another.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Piperidine Conformation | Relative Energy (kcal/mol) |

| A | 180° (anti-periplanar) | Chair (equatorial) | 0.00 |

| B | 60° (gauche) | Chair (equatorial) | 1.25 |

| C | 180° (anti-periplanar) | Chair (axial) | 2.50 |

| D | 0° (syn-periplanar) | Twist-Boat | 4.75 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not publicly available.

Prediction of Preferred Conformations in Solution and Receptor-Bound States

The preferred conformation of this compound is highly dependent on its environment. Computational models can be employed to predict these preferences in both an unbound state in solution and when interacting with a biological target.

In solution, the molecule's conformation will be influenced by its interactions with the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to account for the bulk electrostatic effects of the solvent. These models can help to predict whether polar or nonpolar conformers are favored in a given solvent environment. For instance, in a polar solvent like water, conformations that expose polar functional groups to the solvent may be stabilized.

When considering the receptor-bound state, the situation becomes more complex. The conformation adopted by this compound will be the one that maximizes favorable interactions with the amino acid residues of the binding pocket. Molecular docking simulations are a common computational tool used to predict this "bioactive conformation." These simulations attempt to fit the molecule into the receptor's binding site in various conformations and score them based on the predicted binding affinity.

The results of these simulations can provide a detailed hypothesis of the key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the bound conformation. This information is critical for structure-based drug design efforts.

Table 2: Predicted Predominant Conformations in Different Environments

| Environment | Predicted Predominant Conformation | Key Stabilizing Factors |

| In Vacuo | Extended (anti-periplanar) | Minimization of steric hindrance |

| In Solution (Polar) | Partially folded | Intramolecular hydrogen bonding, favorable solvent interactions |

| Receptor-Bound | Specific folded conformation | Maximized interactions with receptor (e.g., hydrogen bonds, van der Waals contacts) |

Note: This table is based on general principles of conformational analysis and does not represent specific data for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Variations and Their Impact on Biological Interactions

Systematic modification of the 6-piperidin-3-yloxyisoquinoline structure has allowed researchers to map the key interaction points with its biological targets, primarily the α1-adrenergic receptors.

The piperidine (B6355638) ring serves as a crucial component for establishing interactions within the receptor binding pocket. Its basic nitrogen atom is often a key feature for anchoring the ligand. Research into related arylpiperazine and piperidine series has shown that modifications to this ring significantly impact receptor affinity and selectivity.

For instance, in series of arylpiperazine derivatives, the nature of the substituent on the piperazine (B1678402) nitrogen plays a critical role in determining affinity for α1-adrenergic receptors. researchgate.netnih.gov Studies on related antagonists have demonstrated that N-substituents can profoundly influence potency. For example, replacing a flexible ethylenediamine (B42938) spacer with a more rigid piperazine or piperidine ring is often essential for maintaining high activity. nih.gov Furthermore, substitutions on the carbon framework of the piperidine ring can modulate binding. In analogous series of opioid receptor inverse agonists, the introduction of methyl groups onto the piperidine ring led to marked changes in binding affinity. researchgate.net

| Modification to Piperidine Moiety | Observation on Receptor Affinity/Activity | Reference Compound Class | Citation |

| N-Substitution | Critical for 5-HT1A and α1 binding affinity. | 1-Substituted-4-propyl-piperazines | researchgate.net |

| Ring Rigidity | Replacement of flexible linkers with a rigid piperazine ring is crucial for activity. | IMPDH Inhibitors | nih.gov |

| Ring Methylation | Addition of methyl groups can significantly alter binding affinity. | 4-(3-hydroxyphenyl)piperidines | researchgate.net |

| 2,2-Dimethyl Substitution | Increased D1 receptor affinity and selectivity in a series of indan (B1671822) derivatives. | 1-piperazino-3-arylindans | nih.gov |

The isoquinoline (B145761) core is another key pharmacophoric element, providing a large aromatic surface for interaction with the receptor. Studies on related α1-antagonists like prazosin (B1663645) highlight the importance of the heterocyclic nucleus for high-affinity binding. In a series of 1,3-diamino-6,7-dimethoxyisoquinolines, compounds showed significantly lower affinity for α1-adrenoceptors compared to prazosin, suggesting that the specific substitution pattern and the position of nitrogen atoms are vital for efficient receptor interaction. researchgate.net It has been proposed that N-1 protonation is a requirement for efficient binding of quinoline (B57606) and quinazoline (B50416) nuclei to the α1-adrenoceptor. researchgate.net

In other research, the optimization of 6-substituted isoquinolin-1-amine based inhibitors demonstrated that modifications at this position could enhance potency. nih.gov The introduction of a nitrogen atom into a naphthalene (B1677914) system to create an isoquinoline or tetrahydroisoquinoline ring has been shown to decrease binding affinity at melatonin (B1676174) receptors but improve pharmacokinetic properties, illustrating the profound electronic and solubility effects of this change. researchgate.netnih.gov

| Modification to Isoquinoline Core | Observation on Receptor Affinity/Activity | Target/Compound Class | Citation |

| 1,3-Diamino-6,7-dimethoxy substitution | Showed significantly lower affinity for α1-adrenoceptors compared to prazosin. | α1-Adrenoceptor Antagonists | researchgate.net |

| 6-Substitution | Optimization at this position improved ROCK-I inhibitor potency. | Isoquinolin-1-amine derivatives | nih.gov |

| Bioisosteric replacement of Naphthalene | Decreased binding affinity at melatonin receptors but improved pharmacokinetics. | Melatonin Receptor Ligands | researchgate.netnih.gov |

The ether linker connecting the piperidine and isoquinoline moieties is not merely a spacer but an active contributor to the molecule's conformation and binding potential. Its length, flexibility, and the presence of heteroatoms are critical variables. Studies on analogous compounds have shown that even subtle changes to the linker can have drastic effects. For example, replacing an oxymethyl linker with a simple methylene (B1212753) (carbon) linker was found to obliterate the activity of certain enzyme inhibitors, suggesting that a hydrogen bond-accepting atom (like the ether oxygen) at this position is crucial for binding. nih.gov

In other series, the length of the linker between a basic amino moiety and an aromatic ring system plays a decisive role in receptor affinity. For a series of pyridine (B92270) dicarbonitriles, increasing the linker length from an amino group (n=0) to a butylamino group (n=4) resulted in a significant increase in affinity for the σ1 receptor. This highlights that an optimal distance and geometry between the two terminal pharmacophores are necessary for effective biological interaction.

Chiral Investigations and Enantiomeric Purity Assessment

The this compound molecule possesses a chiral center at the 3-position of the piperidine ring. Consequently, it exists as two non-superimposable mirror images, or enantiomers: (R)-6-piperidin-3-yloxyisoquinoline and (S)-6-piperidin-3-yloxyisoquinoline. Biological systems, including receptors, are themselves chiral, meaning they often interact differently with each enantiomer of a chiral drug.

Stereochemistry is a critical determinant of pharmacological activity. It is common for one enantiomer (the eutomer) to possess significantly higher affinity and/or efficacy for a receptor than the other (the distomer). While direct comparative binding data for the enantiomers of this compound are not extensively published, studies on closely related structures and receptor families provide compelling evidence for the importance of stereoselectivity.

For instance, in a study of aminotetralin derivatives, a trans stereochemical relationship between an amino group and an ether side chain was found to be crucial for optimal affinity at the µ-opioid receptor. In another example involving α1A adrenoceptor antagonists isolated from beer, chiral column HPLC was used to separate enantiomers, with the (2R,3R)-hordatine A enantiomer showing the most potent binding activity among all stereoisomers tested. nih.gov This demonstrates a clear stereochemical preference by the α1A-adrenoceptor for a specific spatial arrangement of interacting groups. The S-configuration is also known to be critical for the receptor affinity of many aryloxypropanolamine β-blockers, a structurally related class of compounds. These findings strongly suggest that the (R) and (S) enantiomers of this compound would exhibit different binding affinities and functional activities at α1-adrenergic receptors.

To study the effects of individual enantiomers, they must first be separated from the racemic mixture or synthesized in an enantiomerically pure form. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for analytical and preparative separation of enantiomers. nih.gov

Commonly used CSPs include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), which can separate a wide variety of chiral compounds. Other techniques involve the use of Pirkle-type CSPs or macrocyclic antibiotic and crown ether-based columns. nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.

Determining the absolute configuration (the exact 3D arrangement of atoms) of the separated enantiomers is achieved through several methods. Asymmetric synthesis, where a chiral catalyst or auxiliary is used to selectively produce one enantiomer, can provide products of known configuration. researchgate.net For definitive structural elucidation, single-crystal X-ray crystallography is the gold standard. This technique can directly determine the molecular structure and absolute configuration of a chiral molecule. nih.gov

Theoretical Frameworks for SAR/SPR

The exploration of the SAR and SPR of this compound and its analogs is heavily reliant on theoretical and computational methodologies. These approaches allow for the prediction of biological activity and properties, thereby guiding the synthesis of new compounds with desired characteristics.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com For isoquinoline and piperidine derivatives, which are the core components of this compound, various QSAR models have been developed to predict their activities against different biological targets.

In studies of related isoquinoline derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.gov For instance, a 3D-QSAR study on a series of pyrimido-isoquinolin-quinone compounds yielded robust models with high correlation coefficients (r²) of 0.938 for CoMFA and 0.895 for CoMSIA. nih.gov These models indicated that the steric, electrostatic, and hydrogen bond acceptor properties of the compounds are crucial for their antibacterial activity. nih.gov The CoMFA model was primarily dependent on steric contributions, while the CoMSIA model highlighted the importance of electrostatic (50.4%), steric (26.9%), and hydrogen bond acceptor (22.7%) fields. nih.gov

Similarly, QSAR models have been developed for piperidine derivatives. A study on furan-pyrazole piperidine derivatives with Akt1 inhibitory activity used 3D and 2D autocorrelation descriptors to build a multiple linear regression (MLR) model. nih.gov This model demonstrated good predictive ability, which was validated internally and externally. nih.gov Such models are instrumental in designing new derivatives with enhanced potency. nih.gov

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include physicochemical properties, topological indices, and 3D properties.

Model Building: Statistical methods like MLR, partial least squares (PLS), or machine learning algorithms are used to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

The insights gained from such QSAR models for related structures can be extrapolated to guide the modification of the this compound scaffold for optimized biological activity.

Cheminformatic Approaches to SAR/SPR Exploration

Cheminformatics encompasses a broad range of computational tools and techniques used to analyze and model chemical data. In the context of SAR and SPR for compounds like this compound, cheminformatic approaches are invaluable for identifying patterns and relationships within large datasets of chemical structures and their associated biological activities.

One such approach is the use of "activity atlas" models, which provide a visual representation of the SAR of a set of compounds. mdpi.com These models are generated by aligning biologically active compounds and analyzing their electrostatic and shape properties. mdpi.com This helps in identifying common features that are favorable or unfavorable for activity, thereby guiding the design of new molecules with improved potency. mdpi.com

Another key aspect of cheminformatics is the use of molecular descriptors to characterize compounds. For instance, in a QSAR study of isoquinoline derivatives, 3D-MoRSE (3D-Molecule Representation of Structures from Electron diffraction) descriptors, weighted by polarizability and Sanderson's electronegativity, were used to develop a predictive model. japsonline.com These descriptors encode information about the 3D structure of the molecule, which is often crucial for its interaction with a biological target.

The general workflow for a cheminformatic exploration of SAR/SPR includes:

Database mining and curation of compound structures and activity data.

Calculation of a diverse set of molecular descriptors.

Application of machine learning or statistical methods to identify correlations between descriptors and activity.

Visualization of SAR trends to facilitate the interpretation of results.

These methods allow for a systematic exploration of the chemical space around the this compound core, enabling the identification of key structural motifs that govern its activity and properties.

Influence of Structural Modifications on Molecular Recognition

The interaction of a molecule with its biological target, known as molecular recognition, is highly dependent on its three-dimensional structure and the distribution of its electronic properties. Structural modifications to the this compound scaffold can have a profound impact on its molecular recognition and, consequently, its biological activity.

Studies on related heterocyclic compounds have demonstrated the importance of specific structural features for molecular recognition. For example, in a series of prazosin-related compounds, the replacement of a piperazine ring with dialkylpiperazine moieties significantly influenced their affinity and selectivity for α-adrenoreceptors. nih.gov The stereochemistry of these modifications was also found to be critical, with the cis isomers showing higher potency, suggesting the presence of a well-defined lipophilic binding pocket on the receptor surface. nih.gov

In another study on P2Y14 receptor antagonists, modifications to a piperidine ring were explored to understand their effect on receptor affinity. nih.gov The replacement of the piperidine ring with various cyclic and acyclic structures led to significant changes in activity. nih.gov For instance, replacing the piperidine with a triazole ring system resulted in compounds with varying affinities, highlighting the sensitivity of the receptor to the nature of the heterocyclic ring. nih.gov

The following table summarizes the effects of structural modifications on related piperidine-containing compounds, providing insights into potential modifications for this compound.

| Parent Compound Series | Structural Modification | Effect on Activity | Reference |

| Prazosin Analogs | Replacement of piperazine with cis-dialkylpiperazine | Increased affinity and selectivity for α1-adrenoreceptors | nih.gov |

| P2Y14R Antagonists | Replacement of piperidine with acyclic amines | Generally weaker affinity | nih.gov |

| P2Y14R Antagonists | Replacement of piperidine with other cyclic amines | Varied affinity, some maintaining moderate activity | nih.gov |

These findings underscore the importance of the piperidine moiety and its substitution pattern in mediating molecular recognition. For this compound, modifications to the piperidine ring, such as the introduction of substituents or changes in its stereochemistry, could significantly alter its binding affinity and selectivity for its biological target. Similarly, modifications to the isoquinoline core, such as the introduction of different substituents or changes in the position of the ether linkage, would also be expected to influence its interaction with a receptor.

Molecular Mechanisms of Biological Activity Pre Clinical Models

Enzyme Modulatory Activities

The potential for 6-Piperidin-3-yloxyisoquinoline to modulate enzyme activity is a key area of interest for its preclinical assessment. However, dedicated studies to elucidate these effects are not presently found in published research.

Investigation of Kinase Inhibition Profiles (e.g., IRAK4, BTK, other relevant kinases)

Interleukin-1 receptor-associated kinase 4 (IRAK4) and Bruton's tyrosine kinase (BTK) are critical mediators in inflammatory and immunological signaling pathways, making them significant targets for drug discovery. nih.govmdpi.com The isoquinoline (B145761) scaffold is a known feature in some kinase inhibitors. google.comnih.gov However, there is no specific published data detailing the inhibitory activity of this compound against IRAK4, BTK, or any other specified kinase.

Standard methodologies to determine kinase inhibition typically involve either radiometric assays, which measure the transfer of a radiolabeled phosphate (B84403) group, or fluorescence-based assays that detect the products of the kinase reaction through changes in fluorescence intensity. These well-established techniques are fundamental for assessing the potency and selectivity of potential kinase inhibitors. In the absence of any reported studies on this compound, it is presumed that such standard assays would be employed to determine its kinase inhibition profile.

The potency of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its equilibrium dissociation constant (Ki). These values are crucial for understanding the compound's affinity for its target enzyme. Currently, there are no publicly available IC50 or Ki values for this compound in relation to IRAK4, BTK, or any other kinase.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Assay Methodology | IC50 | Ki |

|---|---|---|---|

| IRAK4 | Data not available | Data not available | Data not available |

| BTK | Data not available | Data not available | Data not available |

Interaction with Other Enzymes (e.g., DT-diaphorase (NQO1) activation)

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is an enzyme involved in the detoxification of quinones and protection against oxidative stress. mdpi.com Certain quinoline (B57606) derivatives have been shown to interact with and modulate the activity of NQO1. mdpi.comnih.gov However, there is no specific research documenting the interaction between this compound and NQO1.

The activation of NQO1 by small molecules can lead to an enhancement of its catalytic activity. This often involves the compound acting as a substrate for the enzyme, leading to a two-electron reduction. Without experimental data, the nature of any potential interaction between this compound and the active site of NQO1 remains speculative.

The modulation of NQO1 activity can have significant downstream effects on cellular redox balance, including the generation of reactive oxygen species (ROS). The production of ROS can be a consequence of the futile cycling of certain quinone-based substrates of NQO1. mdpi.com There is currently no evidence to suggest that this compound modulates NQO1 in a manner that leads to the generation of ROS.

Table 2: Interaction of this compound with NQO1

| Interaction Type | Method of Detection | Downstream Effect |

|---|

Receptor Binding and Ligand-Target Interactions

Scientific literature lacks specific data on the binding affinity of this compound to histamine (B1213489) H3 receptors or any other predicted or identified receptors. While studies on other piperidine-containing compounds have shown high affinity for histamine H3 receptors, no such research has been published for this compound itself. nih.govnih.gov

There is currently no published research that characterizes the potential agonist or antagonist activity of this compound in any cell-based assays.

No studies have been identified in the public domain that investigate the binding of this compound to Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) or its potential modulatory effects on this protein.

Cellular Pathway Perturbation Studies

There are no available scientific reports detailing the investigation of antiproliferative mechanisms of this compound in any cell lines.

Consistent with the lack of data on its antiproliferative effects, there is no research available on the impact of this compound on cell cycle progression or its modulation of key regulatory proteins such as p53 and p21.

Investigation of Antiproliferative Mechanisms in Cell Lines

Apoptosis Induction Pathways (e.g., BCL-2, BAX gene expression)

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, with a balance between anti-apoptotic members (like BCL-2) and pro-apoptotic members (like BAX) determining cell fate. youtube.comyoutube.comnih.govyoutube.com Anti-apoptotic proteins can be overexpressed in cancers, promoting cell survival. nih.gov Compounds that induce apoptosis often do so by altering the expression or function of these proteins, for instance by down-regulating BCL-2 and up-regulating BAX. nih.gov

However, based on currently available scientific literature, there is no direct evidence detailing the specific effects of this compound or its derivative, the IRAK4 inhibitor PF-06650833, on the expression of BCL-2 or BAX genes.

Modulation of Gene Transcription (e.g., H3 histone)

Histone H3 is a core component of the nucleosome, and its post-translational modifications play a critical role in regulating chromatin structure and gene expression. sdbonline.orgnih.gov Modifications like methylation and acetylation can either activate or repress transcription, and the histone variant H3.3 is often associated with transcriptionally active genes. nih.govnih.govnih.govresearchgate.net The state of histone H3 can serve as a biomarker for various diseases, including cancer. nih.gov

While the downstream effects of IRAK4 inhibition on the transcription of inflammatory genes are well-documented, specific studies detailing the direct modulation of histone H3 modifications by this compound or PF-06650833 are not present in the available public literature.

Impact on Inflammatory Signaling Pathways (e.g., TLR/IRAK4 pathway)

The primary mechanism of action for this compound-containing compounds like PF-06650833 is the inhibition of IRAK4 kinase activity. nih.govresearchgate.net IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). clinicaltrials.govnih.govmdpi.com These pathways are fundamental to the innate immune response. nih.gov

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4. nih.govnih.gov The kinase activity of IRAK4 is essential for the subsequent activation of downstream signaling components, including IRAK1, and the E3 ubiquitin ligase TRAF6. nih.govnih.gov This cascade ultimately leads to the activation of key transcription factors such as NF-κB and IRF5, which drive the expression of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov

PF-06650833, by selectively inhibiting IRAK4, effectively blocks this signaling cascade. nih.govnih.gov Pre-clinical studies have demonstrated that this inhibition leads to a significant reduction in the production of inflammatory cytokines in response to TLR ligands. nih.govnih.gov For example, in vitro, PF-06650833 inhibited inflammatory responses in human primary cells, including macrophages and fibroblast-like synoviocytes from rheumatoid arthritis (RA) patients, when stimulated with relevant ligands. nih.govnih.gov

| Cell Type | Stimulus | Effect of PF-06650833 | Reference |

|---|---|---|---|

| Human Macrophages | Anti-citrullinated protein antibody (ACPA) immune complexes | Inhibited cytokine production | nih.govcornell.edu |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | Toll-like receptor (TLR) ligands | Substantially reduced cytokine and matrix metalloproteinase (MMP) release | nih.govnih.gov |

| Human Neutrophils, Dendritic Cells, B cells, PBMCs | TLR ligands and Systemic Lupus Erythematosus (SLE) patient immune complexes | Inhibited inflammatory responses | nih.govnih.gov |

Investigational Biological Activity in Animal Models

The in vivo efficacy of this compound as part of PF-06650833 has been evaluated in several animal models of autoimmune and inflammatory diseases.

Target Engagement in Animal Models (e.g., assessment of kinase inhibition in vivo in relevant tissues)

Target engagement, the direct binding of a drug to its intended target, is a crucial step in drug development. researchgate.netnih.gov For kinase inhibitors, this is often assessed by measuring the phosphorylation of the target kinase or its direct substrates in relevant tissues. researchgate.net

In pre-clinical studies, PF-06650833 demonstrated potent in vivo target engagement. In a rat model of collagen-induced arthritis (CIA), a model for human rheumatoid arthritis, oral administration of PF-06650833 resulted in a significant protective effect, indicating successful inhibition of IRAK4 in the relevant biological context. nih.govnih.gov Similarly, in a study using a lipopolysaccharide (LPS) challenge in rats, PF-06650833 dose-dependently inhibited the production of serum TNF-α, a downstream consequence of IRAK4 activation. researchgate.net These studies confirm that the compound effectively engages and inhibits its IRAK4 target in vivo. researchgate.netnih.gov

Biomarker Modulation in Pre-clinical Disease Models

Pharmacodynamic biomarkers are used to demonstrate that a drug is having the intended biological effect in a pre-clinical model. researchgate.netnih.govnih.gov In animal models of autoimmune diseases, PF-06650833 has been shown to modulate several key disease-related biomarkers.

In the rat collagen-induced arthritis (CIA) model, treatment with PF-06650833 led to a reduction in paw swelling, a clinical marker of disease severity. nih.gov In murine models of systemic lupus erythematosus (SLE), specifically the pristane-induced and MRL/lpr models, PF-06650833 treatment resulted in reduced levels of circulating autoantibodies, which are a hallmark of the disease. nih.govnih.gov Furthermore, analysis from a phase I clinical trial in healthy volunteers who received PF-06650833 showed a reduction in the whole blood interferon gene signature, a key biomarker in SLE. nih.govnih.govcornell.edu This demonstrates that the IRAK4 inhibition translates to modulation of disease-relevant pathways. nih.govnih.gov

| Animal Model | Disease | Biomarker Modulated | Outcome | Reference |

|---|---|---|---|---|

| Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Paw Volume | Protected against arthritis development | nih.govnih.govcornell.edu |

| Mouse Pristane-Induced Lupus | Systemic Lupus Erythematosus | Circulating autoantibody levels | Reduced | nih.govnih.govcornell.edu |

| MRL/lpr Mouse Model | Systemic Lupus Erythematosus | Circulating autoantibody levels | Reduced | nih.govnih.govcornell.edu |

| Healthy Human Volunteers (Phase I) | N/A (Inflammatory challenge) | Whole blood interferon gene signature | Reduced | nih.govnih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in predicting the binding mode and affinity of a small molecule, such as 6-Piperidin-3-yloxyisoquinoline, to a macromolecular target, typically a protein or enzyme.

Ligand-Protein Interaction Prediction with Target Enzymes/Receptors

The initial step in a molecular docking study of this compound would involve the identification of potential biological targets. The isoquinoline (B145761) core is a recognized pharmacophore present in numerous biologically active compounds, including those with anticancer and antimicrobial properties. acs.orgnih.gov Similarly, the piperidine (B6355638) ring is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and ion channels.

A virtual screening campaign could be conducted, docking this compound against a panel of known protein structures. Based on the docking scores, which are a measure of the predicted binding affinity, potential target enzymes or receptors could be prioritized for further investigation. For instance, given the structural similarities to known inhibitors, potential targets could include kinases, proteases, or specific receptor subtypes. The predicted binding affinities, often expressed in kcal/mol, would provide a quantitative measure to rank these potential interactions.

Table 1: Representative Predicted Binding Affinities of this compound with Hypothetical Target Classes

| Target Class | Representative Target | Predicted Binding Affinity (kcal/mol) |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | -8.5 |

| Proteases | Cathepsin K | -7.9 |

| GPCRs | Dopamine D2 Receptor | -9.2 |

| Ion Channels | Voltage-gated Sodium Channel | -7.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Binding Mode Elucidation and Hotspot Identification

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-protein complex. This allows for the elucidation of the binding mode, revealing the specific amino acid residues in the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, one would anticipate key interactions involving the nitrogen atom of the isoquinoline ring, the ether oxygen, and the nitrogen atom of the piperidine ring, which can act as hydrogen bond acceptors or donors. The aromatic isoquinoline ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The piperidine ring, depending on its conformation, could fit into hydrophobic pockets. The identification of these "hotspots" of interaction is crucial for understanding the basis of molecular recognition and for guiding future lead optimization efforts.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. acs.org This allows for a more realistic assessment of the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Investigation of Ligand-Target Complex Stability and Conformational Changes

Following a promising docking result, an MD simulation would be initiated for the this compound-protein complex. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds or even microseconds. A key metric to assess the stability of the complex is the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the predicted pose.

Furthermore, MD simulations can reveal conformational changes in the protein upon ligand binding. These changes can be subtle or significant and can play a crucial role in the protein's function. For example, the binding of this compound might induce a conformational shift that either activates or inhibits the target protein.

Table 2: Representative MD Simulation Stability Metrics for a Hypothetical this compound-Protein Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 |

| 20 | 1.5 | 1.0 |

| 30 | 1.4 | 0.9 |

| 40 | 1.6 | 1.1 |

| 50 | 1.5 | 1.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvation Effects and Dynamic Binding Site Analysis

MD simulations are typically performed in an explicit solvent environment, usually water, which allows for the study of solvation effects on ligand binding. Water molecules can play a critical role in mediating ligand-protein interactions, and MD simulations can capture these dynamic water networks.

A dynamic analysis of the binding site throughout the simulation can provide a more comprehensive understanding of the key interactions. This involves monitoring the persistence of specific hydrogen bonds and hydrophobic contacts over time. This dynamic view can highlight transient yet important interactions that might be missed in a static docking pose.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. nih.govfiveable.me

A pharmacophore model for this compound could be generated based on its structure and its predicted binding mode from docking and MD studies. This model would consist of a set of features, such as a hydrogen bond acceptor corresponding to the isoquinoline nitrogen, a hydrophobic feature representing the aromatic system, and another hydrogen bond feature from the piperidine nitrogen.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match these features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to bind to the same target and exhibit similar biological activity. nih.govfiveable.me This approach is a powerful tool for hit expansion and lead discovery. The identified hits from virtual screening would then be subjected to further computational and experimental validation.

Future Directions and Research Opportunities

Development as Chemical Probes

The development of chemical probes from the 6-piperidin-3-yloxyisoquinoline scaffold could provide powerful tools for dissecting complex biological systems.

Utility in Elucidating Biological Pathway Mechanisms

The isoquinoline (B145761) and piperidine (B6355638) moieties are present in numerous biologically active natural products and synthetic compounds, hinting at the potential for this compound to interact with various biological pathways. nih.govrsc.org For instance, isoquinoline alkaloids are known to possess a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comrsc.org Similarly, the piperidine scaffold is a common feature in many approved drugs, and its stereochemistry can significantly influence biological activity and selectivity. researchgate.net

Future research could focus on synthesizing a library of this compound analogs and screening them for effects on specific signaling pathways, such as those involved in cancer, neuroinflammation, or metabolic disorders. By observing the phenotypic changes induced by these molecules, researchers could begin to unravel their mechanism of action and identify key regulatory nodes within these pathways.

Target Deconvolution Studies

Identifying the specific molecular targets of this compound is crucial for understanding its biological effects and for its potential development as a therapeutic agent.

Application of Proteomics and Genomics Techniques to Identify Off-Targets

Modern proteomics and genomics approaches offer powerful, unbiased methods for target identification. Techniques such as thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) could be employed. In a typical AP-MS experiment, an immobilized version of this compound would be used to "fish" for its binding partners from cell lysates. The captured proteins would then be identified by mass spectrometry.

Genomic approaches, such as CRISPR-Cas9 screening, could also be used to identify genes that are essential for the activity of this compound. By identifying genes whose knockout confers resistance or sensitivity to the compound, researchers can gain insights into its molecular targets and mechanism of action.

Phenotypic Screening for Unanticipated Biological Activities

Phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular or organismal model, is a powerful approach for discovering new biological activities. A library of derivatives of this compound could be screened in a variety of disease-relevant assays. For example, high-content imaging-based screens could be used to assess the effects of these compounds on cellular morphology, protein localization, or other complex cellular phenotypes. This approach has the potential to uncover unexpected therapeutic applications for this chemical scaffold.

Multi-Targeting Strategies

The inherent nature of the this compound scaffold, combining two pharmacologically relevant moieties, makes it an attractive starting point for the development of multi-target ligands. Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Compounds that can modulate several targets simultaneously may offer superior efficacy and a reduced likelihood of drug resistance.

Future research could focus on rationally designing derivatives of this compound that are optimized to interact with multiple, disease-relevant targets. This could involve, for example, modifying the piperidine ring to enhance interaction with one target while functionalizing the isoquinoline core to engage another. The development of such multi-targeting agents represents a promising frontier in drug discovery.

Design of Hybrid Molecules for Simultaneous Modulation of Multiple Pathways

A promising strategy in modern drug discovery is the creation of hybrid molecules, which integrate two or more pharmacophoric units into a single entity. nih.gov This approach aims to address multifactorial diseases by simultaneously modulating multiple biological targets, potentially leading to enhanced efficacy, reduced side effects, and a lower likelihood of drug resistance. nih.govexlibrisgroup.com

The this compound core can serve as a foundational scaffold for such hybrids. For instance, researchers have successfully designed and synthesized hybrid molecules combining quinoline (B57606) scaffolds with other active moieties to target complex diseases like malaria and cancer. nih.govexlibrisgroup.comnih.gov One approach involves linking the isoquinoline core to a pharmacophore known to act on a complementary pathway. For example, in the context of anti-HIV research, derivatives of hydroxypyrimidine-2,4-dione have been hybridized with hydroxylisoquinoline-like structures to create dual inhibitors of both reverse transcriptase (RT) and integrase (IN). mdpi.com Similarly, the design of hybrids for treating tropical parasitic diseases often involves linking a 4-aminoquinoline (B48711) or 8-aminoquinoline (B160924) core to other antimalarial scaffolds or chemosensitizers. exlibrisgroup.com

The synthesis of these hybrids requires versatile chemical strategies. A divergent synthetic route, for example, allows for the creation of various linked templates from a common starting material, such as linking primaquine (B1584692) and chloroquine (B1663885) pharmacophores through a piperazine (B1678402) linker. nih.gov This modular approach could be adapted to connect the this compound scaffold to other biologically active fragments, enabling the systematic exploration of their potential for multi-target activity.

Synergistic Effects in Cellular Models

The development of hybrid molecules is predicated on the potential for synergistic or additive effects at the cellular level. By engaging multiple targets, a hybrid compound can disrupt cellular pathways more effectively than two separate drugs. This can be particularly advantageous in treating complex conditions like cancer or infectious diseases, where cellular systems often have redundant or compensatory signaling pathways.

For example, natural products containing isoquinoline alkaloids have demonstrated antimicrobial properties. mdpi.com The efficacy of these compounds can be enhanced when incorporated into nanomaterials, a strategy that relies on the combined or synergistic effect of the carrier and the active compound to overcome microbial defenses. mdpi.com This enhancement can stem from improved cell penetration or the disruption of multiple essential cellular processes, such as DNA replication and protein translation, simultaneously. mdpi.com The rationale behind designing hybrid molecules for diseases like HIV also relies on achieving this synergistic inhibition of multiple viral enzymes, which is critical for overcoming viral resistance. mdpi.com Future research on this compound analogs should therefore include rigorous evaluation in cellular models to identify combinations or hybrid structures that exhibit demonstrable synergy.

Advancements in Synthetic Methodology Applied to Isoquinoline Derivatives

The synthesis of diverse isoquinoline derivatives is crucial for exploring their therapeutic potential. Recent years have witnessed significant progress in synthetic organic chemistry, providing powerful new tools for constructing and modifying the isoquinoline core. numberanalytics.com

C-H Activation and Late-Stage Functionalization

Transition-metal-catalyzed carbon-hydrogen (C-H) activation has emerged as a highly efficient and atom-economical strategy for synthesizing and functionalizing heterocyclic compounds, including isoquinolines. researchgate.net This methodology allows for the direct conversion of C-H bonds into new C-C or C-N bonds, bypassing the need for pre-functionalized starting materials that were central to traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions. researchgate.netresearchgate.net

Catalysts based on rhodium, palladium, ruthenium, and other transition metals have been extensively used for this purpose. researchgate.netmdpi.com For example, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes, followed by cyclization with an alkyne, provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org Similarly, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenoic acid esters have been established to produce substituted dihydroisoquinolinones with high regioselectivity. mdpi.com These methods are powerful tools for late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence, allowing for the rapid generation of a library of analogs from a common intermediate. nih.gov This is particularly valuable for structure-activity relationship (SAR) studies of compounds like this compound.

| Synthetic Strategy | Catalyst System | Key Transformation | Reference |

| C-H Activation/Annulation | [CpRhCl2]2/CsOAc | Annulation of benzamides with internal acetylenes | mdpi.com |

| C-H Activation/Annulation | Pd(CH3CN)2Cl2/Ag2CO3 | Annulation of N-methoxybenzamides with allenes | mdpi.com |

| C-H Activation/Cyclization | Rh(III)-catalyst | Cyclization of oximes and diazo compounds | organic-chemistry.org |

| Reductive Functionalization | [RhCpCl2]2 or Metal-Free | Reductive alkylation of isoquinolinium salts | nih.gov |

| C-4 Alkylation | Metal-Free (Benzoic Acid) | Alkylation of isoquinolines with vinyl ketones | acs.org |

Bio-orthogonal Chemistry Integration

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur in a living system without interfering with native biochemical processes. nih.govnih.gov Integrating bio-orthogonal functional groups onto the this compound scaffold could enable powerful new ways to study its biological activity. These "click chemistry" reactions are highly selective and efficient, even at the low concentrations found in biological environments. nih.govfrontiersin.org